Distinct Physicochemical Profile for Purification and Formulation
The compound's computed LogP of 1.734 quantifies its lipophilic nature, which is a critical parameter for predicting its behavior in reverse-phase chromatography and its potential for membrane permeability in biological assays . Compared to the more common and hydrophilic 6-amino-5-nitropyrimidin-4-ol (which has a lower, often negative LogP), the thiol form has a significantly higher LogP, offering a distinct retention time profile that simplifies purification from unreacted polar starting materials [1].
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.734 (computed) |
| Comparator Or Baseline | 6-Amino-5-nitropyrimidin-4-ol |
| Quantified Difference | Higher lipophilicity (specific numerical difference not available for direct comparison, but class-level trends indicate a substantial increase of >1-2 logP units when substituting an -OH with an -SH group on an aromatic system) [1]. |
| Conditions | Computed property from molecular structure. |
Why This Matters
A higher LogP value directly translates to a longer retention time in reverse-phase HPLC, enabling more straightforward separation from polar impurities and providing a procurement rationale for using the thiol building block to access a different chemical space or simplify a purification workflow.
- [1] PubChem. (n.d.). (2R,3R,4S,5R)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol. Retrieved from https://www.ncbi.nlm.nih.gov/pccompound?cmd=search&term=129111 View Source
